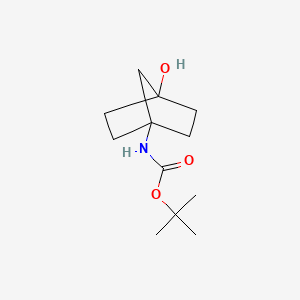

t-Butyl N-(4-hydroxynorbornan-1-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

T-Butyl N-(4-hydroxynorbornan-1-yl)carbamate, also known as norbornene-2-carboxylic acid ester or Fmoc-norbornene, is a molecule frequently used in organic chemistry for a variety of applications. It has a CAS Number of 2231676-44-9 and a molecular weight of 227.3 . It is a solid at room temperature .

Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl (4-hydroxybicyclo [2.2.1]heptan-1-yl)carbamate . The Inchi Code is 1S/C12H21NO3/c1-10(2,3)16-9(14)13-11-4-6-12(15,8-11)7-5-11/h15H,4-8H2,1-3H3,(H,13,14) . This indicates that the molecule contains a bicyclic heptane structure with a hydroxy group at the 4-position, and a carbamate group attached to it.Physical And Chemical Properties Analysis

T-Butyl N-(4-hydroxynorbornan-1-yl)carbamate is a solid at room temperature . It has a molecular weight of 227.3 . The compound should be stored in a refrigerator .Applications De Recherche Scientifique

Synthesis and Intermediates

t-Butyl N-(4-hydroxynorbornan-1-yl)carbamate, although not directly mentioned in available literature, is structurally related to various t-butyl carbamate compounds that serve as key intermediates in the synthesis of complex molecules. For instance, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate is synthesized from L-Serine and utilized as an intermediate for natural products like jaspine B, which shows cytotoxic activity against human carcinoma cell lines (Tang et al., 2014). Similarly, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is important for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its role in the field of nucleic acid chemistry (Ober et al., 2004).

Drug Development

Compounds structurally related to t-Butyl N-(4-hydroxynorbornan-1-yl)carbamate are frequently used as intermediates in drug development. For example, tert-butyl carbamates have been synthesized from N-benzyl, N-trityl, and N-diphenylmethyl precursors using polymethylhydrosiloxane, highlighting their utility in organic synthesis and pharmaceuticals (Chandrasekhar et al., 2003). Furthermore, t-butyl N,N-dibromocarbamate has been identified as a new reagent for aminobromination of terminal alkenes, which could have implications for synthesizing pharmacologically active compounds (Klepacz & Zwierzak, 2001).

Materials Science

In the realm of materials science, t-butyl carbamates of cellulose derivatives have been synthesized and studied for their gas permeation properties, suggesting potential applications in gas separation technologies (Khan et al., 2008). This research indicates that t-butyl carbamate derivatives could be useful in developing new materials with specific permeability characteristics.

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-(4-hydroxy-1-bicyclo[2.2.1]heptanyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-10(2,3)16-9(14)13-11-4-6-12(15,8-11)7-5-11/h15H,4-8H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZEBRQOBRHLNKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC12CCC(C1)(CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(4-hydroxynorbornan-1-yl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl N-[(3-fluoroazetidin-3-yl)methyl]-N-methyl-carbamate hydrochloride](/img/structure/B6300553.png)

![4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B6300583.png)

![tert-Butyl 9-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B6300586.png)

![t-Butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B6300589.png)

![t-Butyl (3R)-4-{6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl}-3-methylpiperazine-1-carboxylate](/img/structure/B6300651.png)

![(2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B6300656.png)